molecular formula C24H28N4O4S B2378173 N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide CAS No. 1115486-49-1

N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide

Cat. No. B2378173
CAS RN: 1115486-49-1
M. Wt: 468.57
InChI Key: IKXNPESEMBYFRN-UHFFFAOYSA-N
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Description

N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is part of a broader class of chemicals known for their versatile synthesis and chemical properties. Ivachtchenko et al. (2003) developed a liquid-phase synthesis of disubstituted and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting the chemical versatility of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003). Similarly, Ukrainets, Sidorenko, & Golovchenko (2007) synthesized 4-hydroxy-2-quinolones, demonstrating the adaptability of these compounds in chemical reactions (Ukrainets, Sidorenko, & Golovchenko, 2007).

Biological Activity and Potential Therapeutic Applications

The biological activity of quinazoline derivatives is an area of significant interest. Bu et al. (2001) explored the cytotoxic activity of similar compounds, indicating their potential in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001). Moreover, Sulthana M.T, Chitra, & Alagarsamy (2019) found that certain quinazoline derivatives showed antimicrobial, antitubercular, and anti-HIV activities, suggesting their usefulness in developing novel therapeutic agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).

Potential in Drug Discovery and Medicinal Chemistry

The versatility of quinazoline derivatives in drug discovery is further underscored by the work of Solecka et al. (2014), who synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives with free-radical scavenging and enzyme inhibitory activity, relevant for treating oxidative-stress-related diseases (Solecka et al., 2014).

properties

IUPAC Name

N,3-bis(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O4S/c1-15(2)12-25-22(29)18-7-10-20-21(11-18)26-24(27(23(20)30)13-16(3)4)33-14-17-5-8-19(9-6-17)28(31)32/h5-11,15-16H,12-14H2,1-4H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKXNPESEMBYFRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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